Ethyl oxamate

Catalog No.
S662023
CAS No.
617-36-7
M.F
C4H7NO3
M. Wt
117.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl oxamate

CAS Number

617-36-7

Product Name

Ethyl oxamate

IUPAC Name

ethyl 2-amino-2-oxoacetate

Molecular Formula

C4H7NO3

Molecular Weight

117.1 g/mol

InChI

InChI=1S/C4H7NO3/c1-2-8-4(7)3(5)6/h2H2,1H3,(H2,5,6)

InChI Key

RZMZBHSKPLVQCP-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)N

Synonyms

Acetic acid, aminooxo-, ethyl ester (9CI); Oxamic acid, ethyl ester (6CI,7CI,8CI); 2-Amino-2-oxoacetic acid ethyl ester; Ethoxalamide; Ethyl 2-amino-2-oxoacetate; Ethyl oxamate; NSC 48381; O-Ethyl oxamate; Oxalic acid monoethyl ester amide; Oxamethan

Canonical SMILES

CCOC(=O)C(=O)N

Organic Synthesis and Crystallography

Ethyl oxamate serves as a versatile building block for organic synthesis due to its functional group composition. The presence of both an amide and an ester group allows for various chemical transformations, enabling the synthesis of more complex molecules. Additionally, its well-defined crystal structure makes it a valuable reference material in crystallographic studies, aiding in the determination of crystal structures of other molecules [1].

[1] - "Ethyl Oxamate 99%"

Medicinal Chemistry and Drug Discovery

[2] - "Synthesis and Pharmacological Evaluation of Novel 1,3,4-Oxadiazole Derivatives as Potential Anticonvulsant Agents"

[3] - "Synthesis and Biological Evaluation of New 1,3,4-Oxadiazole Derivatives Bearing 2-Substituted-1,3-Benzodioxole Moiety as Potential Anticonvulsant Agents"

Ethyl oxamate is an organic compound with the chemical formula C₄H₇NO₃. It is classified as an oxamic acid derivative, specifically the ethyl ester of oxamic acid. Ethyl oxamate is characterized by the presence of a carboxylic acid group, an amine group, and an ethyl group, which contribute to its reactivity and biological properties. The compound is often used in various synthetic applications due to its ability to participate in nucleophilic reactions and its potential as a building block in organic synthesis.

  • Nucleophilic Substitution: Ethyl oxamate can act as a nitrogen nucleophile in reactions such as the Mitsunobu reaction, where it couples with alcohols to form amines .
  • Reactions with Anthranilic Acid: Ethyl oxamate reacts with anthranilic acid derivatives, leading to the formation of esters or amides through the substitution of the amide or ester groups .
  • Deprotonation Reactions: The compound can undergo deprotonation in the presence of strong bases, forming reactive intermediates that can participate in further chemical transformations .

Ethyl oxamate exhibits various biological activities, primarily due to its structural features. It has been studied for its potential effects on enzyme inhibition and as a precursor in synthesizing biologically active compounds. For instance, it has been implicated in research related to the inhibition of certain enzymes involved in metabolic pathways. Additionally, its derivatives may possess pharmacological properties that warrant further investigation.

Several methods have been developed for synthesizing ethyl oxamate:

  • Direct Esterification: Ethyl oxamate can be synthesized by reacting oxamic acid with ethanol under acidic conditions to form the ethyl ester.
  • Reactions with Dialkyl Oxalates: Another synthesis route involves treating anthranilic acid derivatives with dialkyl oxalates in the presence of ethyl oxamate, leading to various substituted products .
  • Mitsunobu Reaction: N-Boc ethyl oxamate can be synthesized and utilized in Mitsunobu reactions to generate various amine products from alcohols .

Ethyl oxamate finds applications across several fields:

  • Organic Synthesis: It serves as a versatile reagent for synthesizing amines and other nitrogen-containing compounds.
  • Pharmaceutical Chemistry: Its derivatives are explored for potential therapeutic applications, particularly in drug development.
  • Biochemical Research: Ethyl oxamate is used as a tool compound for studying enzyme mechanisms and metabolic pathways.

Research on ethyl oxamate's interactions focuses on its role as a substrate or inhibitor in enzymatic reactions. Studies indicate that it can affect metabolic processes by modulating enzyme activity. For example, it has been shown to inhibit specific enzymes involved in amino acid metabolism, which could have implications for understanding metabolic disorders.

Ethyl oxamate shares structural similarities with other compounds within the oxamic acid family and related nitrogen-containing compounds. Here are some similar compounds:

Compound NameChemical FormulaNotable Features
Oxamic AcidC₂H₅NO₃Parent compound; exhibits similar reactivity
Methyl OxamateC₃H₇NO₃Methyl ester variant; used similarly in synthesis
Benzyl OxamateC₉H₉NO₃Contains a benzyl group; offers different reactivity

Uniqueness of Ethyl Oxamate:
Ethyl oxamate's unique ethyl group enhances its solubility and reactivity compared to other derivatives like methyl or benzyl oxamate. This structural feature allows for diverse synthetic applications and biological activities that may not be present in its counterparts.

Aminolysis of Diethyl Oxalate with Ammonia-Ethanol Solutions

The most widely reported method for ethyl oxamate synthesis involves the aminolysis of diethyl oxalate using ammonia dissolved in ethanol. This process proceeds via nucleophilic attack of ammonia on the carbonyl carbon of diethyl oxalate, forming a tetrahedral intermediate that collapses to release ethanol and yield ethyl oxamate.

Key Reaction Parameters:

  • Temperature: Maintained between -15°C and 5°C to suppress hydrolysis and side reactions.
  • Molar Ratio: A 0.95:1 ratio of ammonia to diethyl oxalate ensures high selectivity (>95%) by limiting over-amination to oxamide.
  • Solvent System: Ethanol serves as both solvent and reactant, with ammonia concentrations of 4–7 mol/L optimizing reaction kinetics.

Mechanistic Insights:

  • Cholamine Formation: Ammonia gas is dissolved in ethanol under cryogenic conditions to form cholamine (NH$$_3$$-EtOH), which enhances nucleophilicity.
  • Stepwise Aminolysis:
    $$
    \text{(EtO)}2\text{C}2\text{O}2 + \text{NH}3 \rightarrow \text{EtO}2\text{C}-\text{CONH}2 + \text{EtOH}
    $$
    The reaction avoids diamide formation by strictly controlling ammonia stoichiometry.

Yield Optimization:

  • Filtration at Low Temperatures: Precipitated ethyl oxamate is filtered below 5°C to minimize solubility losses.
  • Ethanol Washes: Residual diethyl oxalate is removed using cold ethanol, achieving purities >98%.

Catalytic Aminolysis Using Organotin Compounds

Organotin catalysts, such as dibutyltin oxide, significantly enhance reaction rates and selectivity in oxalate aminolysis. This method is particularly effective for synthesizing carbamates and oxamates under milder conditions.

Catalytic Cycle:

  • Coordination: Dibutyltin oxide coordinates with the carbonyl oxygen of diethyl oxalate, polarizing the carbonyl group.
  • Nucleophilic Attack: Ammonia attacks the electrophilic carbon, facilitated by tin’s Lewis acidity.
  • Regeneration: The catalyst is regenerated upon ethanol elimination, enabling turnover numbers >100.

Advantages Over Non-Catalytic Methods:

  • Temperature Reduction: Reactions proceed efficiently at 25–60°C vs. cryogenic conditions.
  • Broader Substrate Scope: Tolerates sterically hindered amines and urea derivatives.

Limitations:

  • Toxicity Concerns: Organotin residues require rigorous post-synthesis purification.
  • Cost: Catalyst loadings of 5–10 mol% increase production expenses.

Low-Temperature Reaction Optimization for Yield and Selectivity

Low-temperature protocols (-10°C to 5°C) are critical for minimizing by-products like oxalic acid diamide. Key findings include:

Thermodynamic Control:

  • Solubility Effects: Ethyl oxamate’s solubility in ethanol decreases exponentially below 10°C, driving precipitation and shifting equilibrium toward product formation.
  • Side Reaction Suppression: Hydrolysis of diethyl oxalate to oxalic acid is negligible at subzero temperatures.

Kinetic Enhancements:

  • Stirring Rate: Aggressive mixing (≥500 rpm) prevents localized heating and ensures uniform temperature distribution.
  • Gradual Ammonia Addition: Slow dosing avoids exothermic spikes, maintaining selectivity >97%.

Case Study:
A scaled-up batch (2 L reactor) achieved 92% yield by combining:

  • Temperature: -10°C
  • Molar Ratio: 0.95:1 (NH$$_3$$:diethyl oxalate)
  • Stirring: 600 rpm.

Comparative Analysis of Molar Ratio Control in Substrate Reactivity

Molar ratio adjustments profoundly impact reaction pathways and product distributions:

Molar Ratio (NH$$_3$$:Oxalate)Product ProfileYield (%)By-Products
0.8:1Ethyl Oxamate + Diethyl Oxalate78<2% Oxamide
0.95:1Ethyl Oxamate95None detected
1.1:1Oxamide + Ethyl Oxamate6322% Oxamide

Critical Observations:

  • Stoichiometric Precision: Deviations >5% from 0.95:1 trigger diamide formation.
  • pH Dependence: Reactions at pH >10 favor mono-amination, while pH <8 promote hydrolysis.

Substrate Effects:

  • Diethyl vs. Dimethyl Oxalate: Diethyl derivatives react 3× faster due to reduced steric hindrance.
  • Ammonia Alternatives: Methylamine requires 20°C higher temperatures for comparable yields.

XLogP3

-0.2

Other CAS

617-36-7

Wikipedia

Ethyl oxamate

Dates

Modify: 2023-08-15

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